molecular formula C10H16ClNO2 B2624594 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one CAS No. 1184627-66-4

2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one

Cat. No.: B2624594
CAS No.: 1184627-66-4
M. Wt: 217.69
InChI Key: UVKJCEYCJSFAEU-UHFFFAOYSA-N
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Description

2-Chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one (CAS: 1184627-66-4 , 2445749-76-6 ) is a chemical compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.693 g/mol . It is supplied as a high-purity (97% ) material intended for research applications. This compound features a benzoxazine moiety, a privileged scaffold in medicinal chemistry known for its broad biological activity and relatively low toxicity . Derivatives of the 1,4-benzoxazine core are extensively investigated in pharmaceutical research for their potential application in treating central nervous system (CNS) disorders and have demonstrated significant anti-inflammatory and antifungal properties in scientific studies . As a key intermediate, this chloro-derivative is particularly valuable for further chemical synthesis, including nucleophilic substitution reactions, to generate novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including wearing protective gloves, protective clothing, and eye protection . For long-term stability, it is recommended to store the product at -20°C .

Properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKJCEYCJSFAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(CCO2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-chloroacetyl chloride with octahydro-2H-1,4-benzoxazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amide.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized as a reagent in various organic reactions due to its reactive chloro group, which can undergo substitution reactions with nucleophiles such as amines or thiols.

Biology

Research indicates that 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one exhibits significant antimicrobial and antifungal properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance:

MicroorganismActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibitory effect
Candida albicansAntifungal activity

The biological activity is attributed to its structural features that facilitate interactions with specific molecular targets such as enzymes involved in microbial growth .

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate. Preliminary studies suggest it may possess anticancer properties by inhibiting cancer cell proliferation through apoptosis induction mechanisms . Additionally, there are indications of possible antiviral activities warranting further investigation into its therapeutic applications .

Industry

In industrial applications, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is utilized in the development of new materials and specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes .

Comparative Studies

When compared to similar compounds such as 2-chloro-1-(tetrahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one, 2-chloro-1-(octahydro...) demonstrates enhanced efficacy against certain pathogens due to its unique structural attributes.

CompoundAntibacterial ActivityAntifungal Activity
2-Chloro-1-(octahydro...)HighModerate
2-Chloro-1-(tetrahydro...)ModerateLow
2-Chloro-6-(octahydro...)anilineLowHigh

Case Studies

Recent studies highlight the potential applications of this compound:

Anticancer Evaluations : Research has demonstrated that derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

Antiviral Activity : Preliminary findings suggest that compounds within this class may exhibit antiviral properties, indicating potential for therapeutic use against viral infections .

Mechanism of Action

The mechanism of action of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group and the benzoxazine ring system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Target Compound:
  • Structure: Octahydrobenzoxazine ring (saturated) + 2-chloroethanone.
  • Molecular Formula: Estimated as C₉H₁₅ClNO₂ (derived from related compounds in ).
  • Key Features: Chlorine at the β-position of the ethanone group enhances electrophilicity, enabling nucleophilic substitution reactions.
Analog 1: 2-Alkyl/Aryl-4H-3,1-Benzoxazin-4-ones ()
  • Structure: Unsaturated benzoxazinone core (4H-3,1-benzoxazin-4-one) with alkyl/aryl substituents at position 2.
  • Synthesis : Prepared via reaction of anthranilic acid with acyl chlorides (e.g., acetyl or benzoyl chloride) in dichloromethane with triethylamine .
  • Key Differences: Unsaturated vs. saturated benzoxazine ring. Benzoxazinones lack the reactive chloroethanone group, limiting their utility in further derivatization.
Analog 2: N-(2,3-Dihydro-1,4-Benzoxazin-4-yl) Carboxamide Derivatives ()
  • Structure : Partially saturated benzoxazine core (2,3-dihydro) fused with a benzothiophene-carboxamide group.
  • Application : Patented for treating heartworm infections, indicating benzoxazine derivatives’ pharmacological relevance .
  • Key Differences: Carboxamide substituent vs. chloroethanone. The dihydrobenzoxazine ring offers partial saturation, differing in conformational flexibility from the octahydro core.
Analog 3: 2-Chloro-1-(1,4-Dioxa-8-Azaspiro[4.5]Decan-8-yl)Ethan-1-one ()
  • Structure: Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane + chloroethanone.
  • Properties : Molecular weight 219.66 g/mol, stored at 2–8°C in solution form for research use .
  • Key Differences :
    • Spirocyclic scaffold vs. bicyclic benzoxazine.
    • Enhanced solubility due to the dioxane ring.
Analog 4: Benzothiazin-4-yl Chloroethanone ()
  • Structure: Benzothiazine (sulfur analog of benzoxazine) + nitro and chloroethanone groups.
  • Molecular Formula : C₁₂H₁₇N₃O (96% purity) .
  • Key Differences :
    • Sulfur atom in the heterocycle alters electronic properties.
    • Nitro group introduces additional steric and electronic effects.

Pharmacological and Industrial Relevance

  • Benzoxazinones (): Primarily intermediates for heterocyclic synthesis.
  • Dihydrobenzoxazine Carboxamides () : Therapeutic agents for parasitic infections .
  • Target Compound : Likely a building block for drug candidates (e.g., via substitution of the chlorine atom with amines or thiols).

Biological Activity

2-Chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one, with the CAS number 1184627-66-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Synthesis Methods

The synthesis of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one typically involves the reaction of 2-chloroacetyl chloride with octahydro-2H-1,4-benzoxazine in the presence of a base like triethylamine. The reaction is conducted in organic solvents such as dichloromethane at controlled temperatures to optimize yield and purity .

Antimicrobial Properties

Research indicates that benzoxazinone derivatives, including 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one, exhibit significant antimicrobial activities. Studies have shown that this compound demonstrates effectiveness against various bacterial strains and fungi. For instance:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibitory effect
Candida albicansAntifungal activity

The biological activity of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is attributed to its structural features, particularly the chloro group and the benzoxazine ring system. These components facilitate interactions with specific molecular targets such as enzymes and receptors involved in microbial growth and proliferation. The compound's mechanism may involve:

  • Enzyme inhibition : Targeting enzymes critical for cell wall synthesis in bacteria.
  • Membrane disruption : Affecting the integrity of fungal cell membranes.

Comparative Studies

When compared to similar compounds like 2-chloro-1-(tetrahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one and other benzoxazinones, 2-chloro-1-(octahydro...) shows enhanced efficacy against certain pathogens due to its unique structural attributes .

Table: Comparison of Biological Activities

Compound Antibacterial Activity Antifungal Activity
2-Chloro-1-(octahydro...)HighModerate
2-Chloro-1-(tetrahydro...)ModerateLow
2-Chloro-6-(octahydro...)anilineLowHigh

Case Studies

Recent studies highlight the potential applications of this compound in therapeutic settings. For example:

  • Anticancer Evaluations : Research has demonstrated that benzoxazinone derivatives can inhibit cancer cell proliferation through apoptosis induction mechanisms .
  • Antiviral Activity : Preliminary findings suggest that compounds within this class may also exhibit antiviral properties, warranting further investigation into their use as antiviral agents .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one?

  • Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution or condensation reactions targeting the octahydrobenzoxazine core. A common approach for analogous structures (e.g., benzoxazine derivatives) involves refluxing intermediates with anhydrous potassium carbonate in ethanol to facilitate deprotonation and coupling (see Preparation of 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one in ). For chloroacetylation, dichloroacetyl chloride or chloroacetyl chloride could be used under controlled conditions to avoid over-substitution. Post-synthesis purification typically includes recrystallization from ethanol or column chromatography, as demonstrated for structurally related compounds .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and confirm the absence of unreacted intermediates (e.g., residual benzoxazine or chloroacetyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (≥95% for research-grade material) and detect impurities .
  • Single-Crystal X-ray Diffraction (SC-XRD) : For unambiguous structural confirmation, as applied to similar benzoxazinone derivatives (e.g., 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone in ).

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer :
  • Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the chloroacetyl group.
  • Avoid exposure to moisture or strong bases, as chloroacetyl derivatives are prone to nucleophilic attack (e.g., hydrolysis to carboxylic acids) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., the chloroacetyl carbon) and predict regioselectivity.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF or acetonitrile.
  • Compare results with experimental data from structurally related compounds (e.g., 2-chloro-1-(4-fluorophenyl)ethanone in ) to validate models .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Step 1 : Re-examine reaction conditions (e.g., stoichiometry, temperature, catalyst loading). For example, excess chloroacetyl chloride may lead to di-substituted byproducts.
  • Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to distinguish between structural isomers or conformers.
  • Step 3 : Use LC-MS to detect trace impurities (e.g., residual starting materials) that may skew spectral interpretations .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses involving the benzoxazine core?

  • Methodological Answer :
  • Chiral Catalysts : Employ palladium or organocatalysts (e.g., cinchona alkaloids) to induce asymmetry during benzoxazine ring formation.
  • Chiral Stationary Phases (CSPs) : Use HPLC with CSPs (e.g., cellulose derivatives) to separate enantiomers and quantify enantiomeric excess (ee).
  • Reference methodologies from rac-2,2-dichloro-1-[(3R)-3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl]ethan-1-one (benoxacor) in for stereochemical control .

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